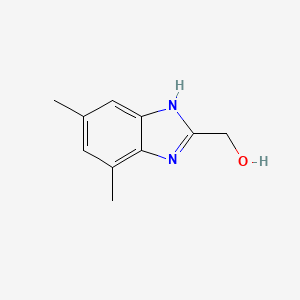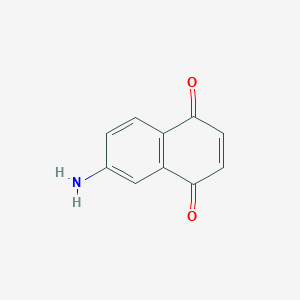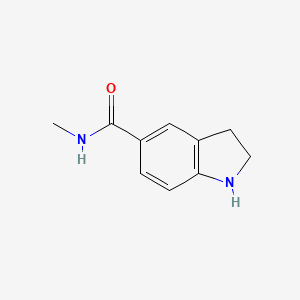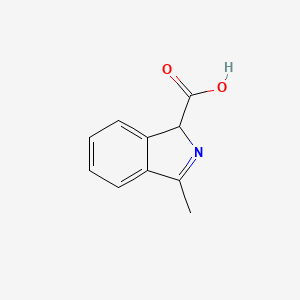![molecular formula C7H6N6 B11914152 4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile CAS No. 54814-52-7](/img/structure/B11914152.png)
4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-5-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base and are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the amino group.
Applications De Recherche Scientifique
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mécanisme D'action
The mechanism of action of 4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase (CDK) inhibitor, the compound binds to the active site of CDKs, preventing their interaction with cyclin proteins. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of CDKs is crucial for its inhibitory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolopyrimidine core, exhibiting similar CDK inhibitory activity.
Thioglycoside derivatives: Compounds with a thioglycoside moiety attached to the pyrazolopyrimidine scaffold, showing enhanced cytotoxic activities against cancer cell lines.
Uniqueness
4-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of the amino and cyano groups allows for diverse chemical modifications, making it a valuable scaffold for drug development and other applications.
Propriétés
Numéro CAS |
54814-52-7 |
|---|---|
Formule moléculaire |
C7H6N6 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
4-amino-2-methylpyrazolo[3,4-d]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C7H6N6/c1-13-4(2-8)5-6(9)10-3-11-7(5)12-13/h3H,1H3,(H2,9,10,11,12) |
Clé InChI |
NBQGMBXBNNUZNX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C2C(=NC=NC2=N1)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione](/img/structure/B11914071.png)
![7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11914086.png)
![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11914104.png)

![7-Azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B11914108.png)
![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)





![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)

